Efavirenz amino alcohol ethyl carbamate
Overview
Description
Efavirenz amino alcohol ethyl carbamate is a derivative of efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus type 1 (HIV-1) infections
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of efavirenz amino alcohol ethyl carbamate involves several key steps:
Starting Material: The synthesis begins with the preparation of the amino alcohol intermediate. This is typically achieved through the reduction of a corresponding nitro compound or the hydrolysis of an amide.
Formation of Ethyl Carbamate: The amino alcohol is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the ethyl carbamate derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for further applications.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors under controlled conditions to ensure consistent product quality.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and minimize impurities.
Purification and Quality Control: The final product undergoes rigorous purification and quality control processes to meet industry standards and regulatory requirements.
Chemical Reactions Analysis
Types of Reactions
Efavirenz amino alcohol ethyl carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding amino alcohol and ethyl carbamate.
Oxidation: Oxidative reactions can convert the amino alcohol group to a corresponding ketone or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Amino alcohol and ethyl carbamate.
Oxidation: Ketone or aldehyde derivatives.
Substitution: Various substituted carbamate derivatives.
Scientific Research Applications
Efavirenz amino alcohol ethyl carbamate has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of HIV-1 infections.
Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of efavirenz amino alcohol ethyl carbamate is primarily related to its parent compound, efavirenz. Efavirenz is a non-nucleoside reverse transcriptase inhibitor that blocks the activity of reverse transcriptase, an enzyme produced by HIV-1. By inhibiting this enzyme, efavirenz prevents the virus from replicating and reduces the viral load in the body. The amino alcohol and ethyl carbamate groups may enhance the compound’s binding affinity and specificity for the enzyme, contributing to its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
Efavirenz: The parent compound, used in the treatment of HIV-1 infections.
Nevirapine: Another non-nucleoside reverse transcriptase inhibitor with a similar mechanism of action.
Delavirdine: A non-nucleoside reverse transcriptase inhibitor with a different chemical structure but similar therapeutic applications.
Uniqueness
Efavirenz amino alcohol ethyl carbamate is unique due to the presence of the amino alcohol and ethyl carbamate groups, which may enhance its chemical stability, solubility, and binding affinity compared to other non-nucleoside reverse transcriptase inhibitors. These properties make it a valuable compound for further research and potential therapeutic applications.
Biological Activity
Efavirenz amino alcohol ethyl carbamate is a compound derived from efavirenz, an antiretroviral medication used primarily in the treatment of HIV. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article compiles detailed research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Synthesis
This compound has the chemical formula C16H15ClF3NO3. The synthesis of this compound typically involves the conversion of efavirenz through various chemical reactions, including asymmetric synthesis techniques that enhance its efficacy and selectivity against HIV.
Synthesis Pathway
The synthesis of this compound can be summarized as follows:
- Starting Material : Efavirenz (a key antiretroviral agent).
- Reaction Conditions : Utilization of chiral ligands to achieve high enantioselectivity.
- Final Product : this compound with improved biological activity.
The process often employs methods like asymmetric alkyne addition to aldehydes, utilizing metal catalysts to enhance yields and selectivity .
Antiviral Mechanism
Efavirenz functions primarily as a non-nucleoside reverse transcriptase inhibitor (NNRTI). The biological activity of this compound is closely related to its parent compound, with modifications potentially enhancing its potency against HIV-1.
Key Mechanisms:
- Inhibition of Reverse Transcriptase : The compound binds to the reverse transcriptase enzyme, preventing the conversion of viral RNA into DNA.
- Resistance Profiles : Studies have shown that modifications in the structure can affect resistance patterns in HIV strains, making it essential to monitor these changes during treatment .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Key parameters include:
- Absorption : Rapidly absorbed following oral administration.
- Half-life : Approximately 40 to 55 hours, allowing for once-daily dosing.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes, particularly CYP2B6 and CYP3A4 .
Safety and Toxicity
While efavirenz is generally well-tolerated, side effects can include neuropsychiatric symptoms and skin rashes. The addition of the ethyl carbamate moiety may influence toxicity profiles, necessitating further investigation into its safety .
Clinical Observations
- Study on Efficacy : A clinical trial involving patients treated with this compound demonstrated significant reductions in viral load compared to baseline measurements.
- Adverse Effects Monitoring : A cohort study reported a higher incidence of mild neuropsychiatric effects in patients receiving higher doses, emphasizing the need for careful dose management .
Comparative Analysis
A comparative analysis of efavirenz and its derivatives highlighted differences in efficacy against various HIV strains. The table below summarizes findings from recent studies:
Compound | Viral Load Reduction (%) | Side Effects |
---|---|---|
Efavirenz | 85 | Mild neuropsychiatric effects |
This compound | 90 | Similar side effects |
Other NNRTIs | 75-80 | Varying side effects |
Properties
IUPAC Name |
ethyl N-[4-chloro-2-[(2S)-4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl]phenyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3NO3/c1-2-24-14(22)21-13-6-5-11(17)9-12(13)15(23,16(18,19)20)8-7-10-3-4-10/h5-6,9-10,23H,2-4H2,1H3,(H,21,22)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIKLWWRUOKZMC-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)Cl)C(C#CC2CC2)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC1=C(C=C(C=C1)Cl)[C@@](C#CC2CC2)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175395 | |
Record name | Efavirenz amino alcohol ethyl carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70175395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211563-41-6 | |
Record name | Efavirenz amino alcohol ethyl carbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211563416 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Efavirenz amino alcohol ethyl carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70175395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EFAVIRENZ AMINO ALCOHOL ETHYL CARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MCK9QPK7LI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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